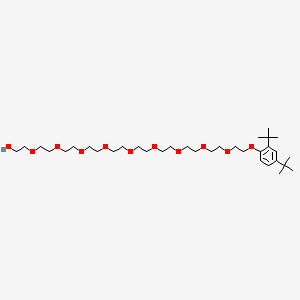![molecular formula C19H23NO3 B12854063 4-(3-Morpholinopropoxy)-[1,1-biphenyl]-3-ol](/img/structure/B12854063.png)
4-(3-Morpholinopropoxy)-[1,1-biphenyl]-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Morpholinopropoxy)-[1,1-biphenyl]-3-ol is an organic compound characterized by a biphenyl core substituted with a morpholinopropoxy group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Morpholinopropoxy)-[1,1-biphenyl]-3-ol typically involves the reaction of 4-hydroxybiphenyl with 3-chloropropylmorpholine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-hydroxybiphenyl attacks the chloropropyl group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Morpholinopropoxy)-[1,1-biphenyl]-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or modify the morpholinopropoxy group.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of biphenyl ketones or aldehydes.
Reduction: Formation of deoxygenated biphenyl derivatives.
Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
4-(3-Morpholinopropoxy)-[1,1-biphenyl]-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(3-Morpholinopropoxy)-[1,1-biphenyl]-3-ol involves its interaction with specific molecular targets. The morpholinopropoxy group can enhance the compound’s solubility and facilitate its binding to biological targets. The biphenyl core can interact with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-Morpholinopropoxy)aniline: Similar structure but with an aniline group instead of a hydroxyl group.
7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one: Contains a quinazoline core with similar substituents.
4-(3-Morpholinopropoxy)phenylboronic acid, pinacol ester: Similar structure with a boronic acid ester group.
Uniqueness
4-(3-Morpholinopropoxy)-[1,1-biphenyl]-3-ol is unique due to its combination of a biphenyl core, morpholinopropoxy group, and hydroxyl group. This combination imparts distinct physicochemical properties and potential biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H23NO3 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-(3-morpholin-4-ylpropoxy)-5-phenylphenol |
InChI |
InChI=1S/C19H23NO3/c21-18-15-17(16-5-2-1-3-6-16)7-8-19(18)23-12-4-9-20-10-13-22-14-11-20/h1-3,5-8,15,21H,4,9-14H2 |
InChI Key |
RUJFFBLIYGJWNP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCOC2=C(C=C(C=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



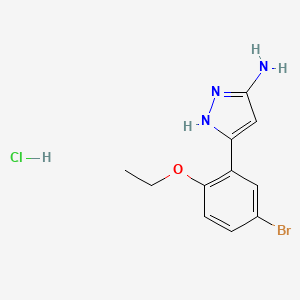
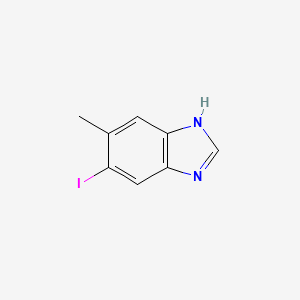

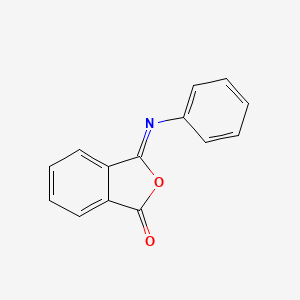
![2-(Chloromethyl)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12854015.png)
![[4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B12854023.png)
![Ethyl 3-[(4-ethoxyphenyl)amino]-3-oxopropanoate](/img/structure/B12854026.png)
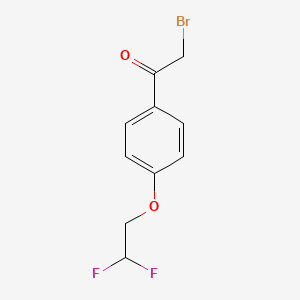
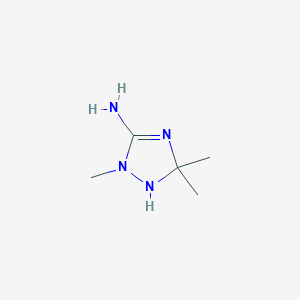

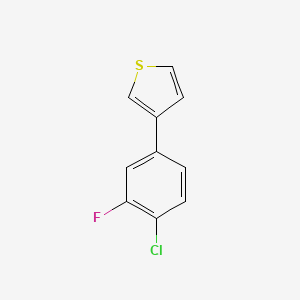
![2-(Bromomethyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B12854052.png)
